molecular formula C9H16ClNO2 B14484104 3-(Piperidin-1-yl)propyl carbonochloridate CAS No. 65720-20-9

3-(Piperidin-1-yl)propyl carbonochloridate

Katalognummer: B14484104
CAS-Nummer: 65720-20-9
Molekulargewicht: 205.68 g/mol
InChI-Schlüssel: XWNPYMGXBWOMBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperidin-1-yl)propyl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)propyl carbonochloridate typically involves the reaction of piperidine with propyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction can be represented as follows:

Piperidine+Propyl chloroformate3-(Piperidin-1-yl)propyl carbonochloridate\text{Piperidine} + \text{Propyl chloroformate} \rightarrow \text{this compound} Piperidine+Propyl chloroformate→3-(Piperidin-1-yl)propyl carbonochloridate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidin-1-yl)propyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form piperidine and propyl alcohol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Piperidin-1-yl)propyl carbonochloridate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the modification of biomolecules for studying their functions.

    Medicine: It is explored for its potential use in drug development due to its piperidine moiety, which is present in many pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-(Piperidin-1-yl)propyl carbonochloridate involves its reactivity as a carbonochloridate. It can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the derivative formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Piperidin-1-yl)propyl carbonochloridate is unique due to its carbonochloridate group, which makes it highly reactive and useful in various chemical reactions. This reactivity allows it to be used as an intermediate in the synthesis of more complex molecules .

Eigenschaften

CAS-Nummer

65720-20-9

Molekularformel

C9H16ClNO2

Molekulargewicht

205.68 g/mol

IUPAC-Name

3-piperidin-1-ylpropyl carbonochloridate

InChI

InChI=1S/C9H16ClNO2/c10-9(12)13-8-4-7-11-5-2-1-3-6-11/h1-8H2

InChI-Schlüssel

XWNPYMGXBWOMBY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCCOC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.